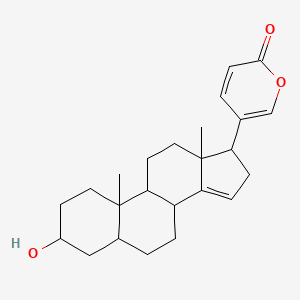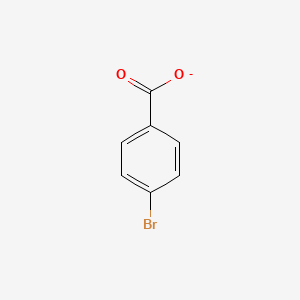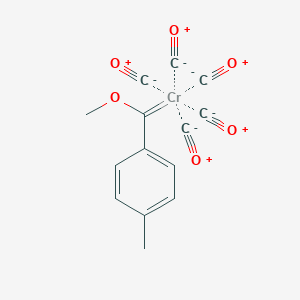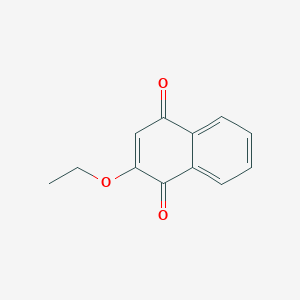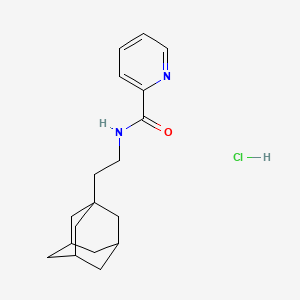
Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C18-H24-N2-O.Cl-H and a molecular weight of 320.90 It is a derivative of adamantane, a compound known for its unique cage-like structure, which imparts significant stability and rigidity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The process may involve radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Industrial Production Methods: Industrial production methods for adamantane derivatives often involve catalytic dehydrogenation of adamantane itself, although this method has faced challenges in developing an effective process. Alternative methods include laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine and other oxidants .
化学反応の分析
Types of Reactions: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the adamantane core or the picolinamide moiety.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the adamantane framework.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .
科学的研究の応用
Chemistry: In chemistry, Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its rigid adamantane core can enhance the stability and bioavailability of drug candidates. It may also exhibit biological activity, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, adamantane derivatives are used in the production of high-energy fuels, lubricants, and advanced materials. The stability and rigidity of the adamantane core make these compounds suitable for applications requiring robust performance under extreme conditions .
作用機序
The mechanism of action of Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride involves its interaction with molecular targets through its functional groups. The adamantane core provides a stable scaffold, while the picolinamide moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .
類似化合物との比較
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1,3-dehydroadamantane (1,3-DHA)
Comparison: Picolinamide, N-(2-(1-adamantyl)ethyl)-, hydrochloride is unique due to its picolinamide moiety, which distinguishes it from other adamantane derivatives like APICA and APINACA that contain indole or indazole groups. The presence of the picolinamide group can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .
特性
CAS番号 |
61876-34-4 |
|---|---|
分子式 |
C18H25ClN2O |
分子量 |
320.9 g/mol |
IUPAC名 |
N-[2-(1-adamantyl)ethyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c21-17(16-3-1-2-5-19-16)20-6-4-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-3,5,13-15H,4,6-12H2,(H,20,21);1H |
InChIキー |
IKZZCKRHZTYTNN-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=N4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



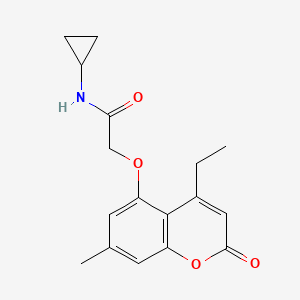
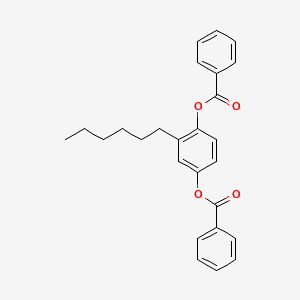
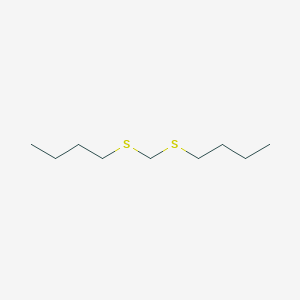
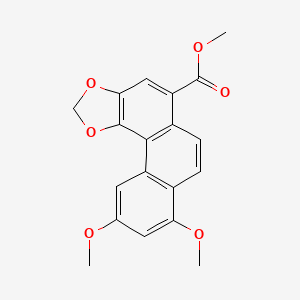
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)

![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
